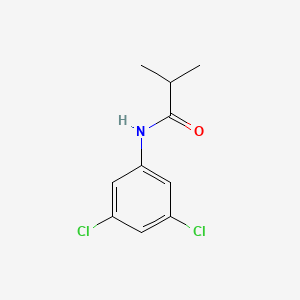

N-(3,5-dichlorophenyl)-2-methylpropanamide

Description

Significance of Aryl Amides in Chemical and Biological Sciences

Aryl amides, compounds containing an amide group attached to an aromatic ring, are fundamental structures in both chemistry and biology. The amide bond itself is a cornerstone of biochemistry, forming the peptide links that constitute proteins. In medicinal chemistry, the aryl amide motif is a well-established pharmacophore present in a vast number of clinically approved drugs. google.comspectroscopyonline.com The unique properties of the amide bond, such as its planarity due to resonance, stability, and ability to participate in hydrogen bonding, make it a crucial element in designing molecules that can interact specifically with biological targets.

Beyond pharmaceuticals, aryl amides are integral to agrochemicals, serving as active ingredients in a multitude of commercial fungicides and insecticides. nih.gov Their value extends to materials science, where they are components of high-performance polymers, and to organic synthesis, where they serve as versatile intermediates for constructing more complex molecules. researchgate.net The isosteric replacement of amide groups is also a common strategy in drug design to modulate a compound's properties, such as potency, selectivity, and pharmacokinetic profile. google.com

Historical Perspective on Substituted Anilides and Isobutyramides

The history of substituted anilides in medicine is marked by early discoveries and subsequent refinements to improve safety. Anilides are derivatives of aniline (B41778), and one of the first to be introduced into medical practice was acetanilide (B955) in 1886. nih.gov It was found to possess both pain-relieving (analgesic) and fever-reducing (antipyretic) properties. However, its use was curtailed due to significant toxic side effects, which prompted the development of less toxic aniline derivatives. This historical trajectory highlights the long-standing interest in modifying the aniline structure to create therapeutically useful compounds. In agriculture, substituted anilide herbicides have been in use since the 1960s or even earlier, demonstrating their lasting importance in crop protection.

Isobutyramides, characterized by the 2-methylpropanamide structure, have a well-documented history as useful chemical intermediates. Early synthetic methods included the reaction of isobutyryl chloride with ammonia, the hydrolysis of isobutyronitrile, and the distillation of ammonium (B1175870) isobutyrate. orgsyn.org While initially explored for general chemical synthesis, isobutyramide (B147143) later gained attention as a potential therapeutic agent for sickle cell anemia, which required the development of high-purity production methods. google.com Today, isobutyramides are recognized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. orgsyn.org

Current Landscape and Gaps in Research on N-(3,5-dichlorophenyl)-2-methylpropanamide

A review of the current scientific literature reveals a significant research gap concerning this compound itself. There is a notable absence of dedicated studies investigating its synthesis, chemical properties, or biological activities. This lack of direct research presents an opportunity for novel investigation.

However, research on structurally similar compounds provides a framework for potential areas of study. For instance, the herbicidal agent Propyzamide (B133065), which is chemically named 3,5-dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide, shares the same 3,5-dichlorophenyl moiety and is known to function by inhibiting microtubule assembly. herts.ac.uk Furthermore, other N-(3,5-dichlorophenyl) derivatives have been investigated for their biological effects. N-(3,5-dichlorophenyl)succinimide, a fungicide, has been identified as a moderate antiandrogen. nih.gov A closely related analog, N-(3,5-dichlorophenyl)-2-hydroxy-2-methylpropanamide, is being explored for its potential antimicrobial and antifungal properties.

These examples suggest that the N-(3,5-dichlorophenyl) group is a key structural feature in various biologically active molecules. The combination of this group with the isobutyramide moiety in this compound suggests that it could plausibly exhibit herbicidal, fungicidal, or other pharmacologically relevant activities. The primary gap in the research is, therefore, the comprehensive characterization of this specific compound to determine if it possesses unique and useful properties.

Table 1: Research on Compounds Structurally Related to this compound

| Compound Name | Shared Structural Moiety | Observed/Studied Activity | Reference |

|---|---|---|---|

| Propyzamide | 3,5-Dichlorophenyl | Herbicidal (Microtubule assembly inhibition) | herts.ac.uk |

| N-(3,5-dichlorophenyl)succinimide | 3,5-Dichlorophenyl | Fungicidal, Antiandrogenic | nih.gov |

| N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide | 3,5-Dichlorophenyl, 2-methylpropanamide backbone | Potential Antimicrobial and Antifungal |

Overview of Research Methodologies and Theoretical Frameworks Applicable to the Compound

A variety of established and emerging methodologies are applicable to the study of this compound.

Synthesis and Characterization: The synthesis of this compound would likely follow standard amide formation protocols. A common and direct approach involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methylpropanamine. researchgate.net Alternative methods could include the use of coupling agents to facilitate the reaction between 3,5-dichlorobenzoic acid and the amine.

Once synthesized, the compound's structure and purity would be confirmed using a suite of analytical techniques. These include:

Spectroscopy: Infrared (IR) spectroscopy is used to identify the characteristic amide carbonyl (C=O) and N-H stretches. spectroscopyonline.comdergipark.org.tr Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. researchgate.netdergipark.org.tr

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying the compound in various mixtures. researchgate.netnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Theoretical and Computational Frameworks: Modern computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods can be employed to:

Simulate spectroscopic properties (IR, Raman) to aid in experimental characterization. nih.gov

Investigate the molecule's three-dimensional conformation and electronic structure.

Elucidate potential reaction mechanisms for its synthesis or degradation. rsc.orgrsc.org

Predict its reactivity and potential interactions with biological targets through molecular modeling. acs.org

These computational approaches can provide valuable insights into the molecule's behavior, guiding experimental design and helping to rationalize observed activities. rsc.org

Table 2: Applicable Methodologies for the Study of this compound

| Methodology Type | Specific Technique | Purpose | Reference |

|---|---|---|---|

| Synthesis | Acylation with Acid Chloride | Formation of the amide bond from 3,5-dichlorobenzoyl chloride. | researchgate.net |

| Condensation with Coupling Agents | Formation of the amide bond from 3,5-dichlorobenzoic acid. | ||

| Analytical Characterization | Infrared (IR) Spectroscopy | Identification of functional groups (amide C=O, N-H). | spectroscopyonline.comdergipark.org.tr |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. | researchgate.netdergipark.org.tr | |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | nih.gov | |

| Mass Spectrometry (MS) | Molecular weight determination. | researchgate.net | |

| Theoretical Frameworks | Density Functional Theory (DFT) | Simulation of spectra, conformational analysis. | nih.govrsc.org |

| Molecular Modeling | Prediction of interactions with biological targets. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQGNYHTBOOPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3,5 Dichlorophenyl 2 Methylpropanamide

Established Synthetic Routes for the N-(3,5-dichlorophenyl)-2-methylpropanamide Core Structure

The traditional synthesis of this compound is predicated on fundamental organic reactions, primarily focusing on the robust and reliable formation of the amide bond. These methods are well-documented in the synthesis of analogous compounds and provide a solid foundation for producing the target molecule.

Amide Bond Formation Strategies for N-Substituted Propanamides

The creation of the amide linkage between the 3,5-dichloroaniline (B42879) and the 2-methylpropanoyl moieties is the central step in the synthesis. The most direct and widely practiced method is the acylation of the amine. This is typically achieved by reacting 3,5-dichloroaniline with a reactive derivative of 2-methylpropanoic acid, such as 2-methylpropanoyl chloride (isobutyryl chloride). wikipedia.orgnist.gov The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrochloric acid as a byproduct. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the acid.

Alternatively, the amide bond can be formed directly from 2-methylpropanoic acid using coupling agents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach is prevalent in peptide synthesis and is valued for its mild conditions. masterorganicchemistry.comresearchgate.net However, these methods often employ stoichiometric amounts of activating agents, which can lead to significant waste production. ucl.ac.uk

Below is an interactive table summarizing common coupling reagents used in amide bond formation.

| Coupling Reagent | Full Name | Byproducts | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective, but byproduct removal can be difficult. masterorganicchemistry.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. researchgate.netucl.ac.uk |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea | High efficiency, low racemization, but expensive. ucl.ac.uk |

| T3P | n-Propylphosphonic acid anhydride | Phosphonic acid derivatives | Robust, high-yielding, and generates water-soluble byproducts. organic-chemistry.org |

Functionalization of the Dichlorophenyl Moiety in Analogous Syntheses

While the primary synthetic route involves starting with 3,5-dichloroaniline, methods for functionalizing the dichlorophenyl ring are relevant for creating analogues or for syntheses that build the ring system from simpler precursors. The electronic properties of the dichlorophenyl group, with the two chlorine atoms exerting a strong electron-withdrawing effect, influence its reactivity. researchgate.net

In analogous systems, functionalization of a dichlorophenyl ring has been achieved through reactions such as regioselective lithiation. researchgate.net For instance, treatment of a related 2-(3,5-dichlorophenyl) derivative with butyllithium (B86547) can lead to deprotonation at a specific position on the ring, allowing for the introduction of various electrophiles. researchgate.net This strategy offers a pathway to introduce additional substituents onto the N-(3,5-dichlorophenyl) core, enabling the synthesis of a diverse library of related compounds for structure-activity relationship studies.

Introduction of the 2-Methylpropanoyl Unit

The 2-methylpropanoyl group, also known as the isobutyryl group, is typically introduced using 2-methylpropanoyl chloride or 2-methylpropanoic acid (isobutyric acid). 2-Methylpropanoyl chloride is a commercially available and highly reactive acyl chloride that readily participates in acylation reactions with amines like 3,5-dichloroaniline. wikipedia.orgnih.gov The reaction is generally fast and high-yielding.

When starting from 2-methylpropanoic acid, an activation step is required, as discussed in the context of amide bond formation. The acid can be converted to the acid chloride in situ using reagents like thionyl chloride or oxalyl chloride, or coupled directly using reagents like DCC or T3P. ucl.ac.ukorganic-chemistry.org The choice of reagent depends on the desired reaction conditions, scale, and tolerance of other functional groups in the molecule.

Development of Novel and Efficient Synthetic Pathways for this compound

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. researchgate.netthepharmajournal.com For the synthesis of this compound, this involves several potential improvements over traditional methods. Key areas of focus include the use of safer solvents, maximization of atom economy, and the use of catalytic methods to replace stoichiometric reagents. thepharmajournal.comresearchgate.net

For example, traditional syntheses may use chlorinated solvents, which pose environmental risks. Green chemistry encourages the use of more benign alternatives like ethanol, water, or ionic liquids. mdpi.com Furthermore, moving from coupling agents that generate significant waste (e.g., DCC) to catalytic methods drastically improves the atom economy and reduces the environmental impact of the synthesis. ucl.ac.uk Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com

Catalytic Approaches and Reaction Kinetics

Catalytic methods for amide bond formation represent a significant advancement toward more efficient and sustainable synthesis. ucl.ac.uk These approaches avoid the poor atom economy of classic coupling reagents. Boronic acid catalysts, for example, have been shown to effectively promote the direct condensation of carboxylic acids and amines at elevated temperatures with the removal of water. ucl.ac.uk Transition metal catalysts also offer promising routes for amidation under milder conditions. purdue.edu

The kinetics of the primary amide formation reaction, the acylation of 3,5-dichloroaniline with 2-methylpropanoyl chloride, typically follows a second-order rate law, being first order in both the amine and the acyl chloride. The reaction rate is influenced by several factors:

Nucleophilicity of the Amine: The electron-withdrawing nature of the two chlorine atoms on the aniline ring decreases the nucleophilicity of the nitrogen atom, potentially slowing the reaction compared to aniline itself.

Reactivity of the Acylating Agent: Acyl chlorides are highly reactive, ensuring a favorable reaction rate.

Catalyst: In catalytic approaches, the catalyst lowers the activation energy of the reaction, thereby increasing the rate. For instance, a catalyst might activate the carboxylic acid, making it a better electrophile.

The table below compares a traditional synthetic approach with a potential catalytic alternative.

| Feature | Traditional Method (Acyl Chloride) | Catalytic Method (e.g., Boronic Acid) |

| Reagents | 3,5-dichloroaniline, 2-methylpropanoyl chloride, base (e.g., pyridine) | 3,5-dichloroaniline, 2-methylpropanoic acid, catalyst |

| Byproducts | Pyridinium hydrochloride (stoichiometric) | Water (stoichiometric) |

| Atom Economy | Lower | Higher |

| Conditions | Often mild temperatures, requires base | Typically requires higher temperatures and water removal |

| Environmental Impact | Higher due to base and potential solvent choice | Lower due to reduced waste |

Multi-Component Reaction Strategies for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient pathway for generating libraries of structurally diverse molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCRs for amide synthesis, such as the Ugi and Passerini reactions, can be adapted to produce a wide array of analogues.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov A hypothetical Ugi-type synthesis to generate analogues of this compound could involve the reaction of 3,5-dichloroaniline (the amine component) with isobutyraldehyde (B47883) (the aldehyde), a suitable carboxylic acid, and an isocyanide. The resulting product would be an α-acylamino carboxamide, a more complex analogue. nih.gov By systematically varying each of the four components, a diverse library of compounds with different substituents on the phenyl ring, variations in the acyl group, and different amide side chains can be generated. This strategy is highly valued in medicinal chemistry for the rapid synthesis of compound libraries for screening purposes. researchgate.netresearchgate.net

The Passerini three-component reaction (Passerini-3CR) is another foundational MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgrsc.org To create analogues related to the target molecule using this reaction, 2-methylpropanoic acid could be used as the carboxylic acid component, reacting with various aldehydes/ketones and isocyanides. While this does not directly yield an N-aryl amide from an aniline, it provides a route to α-acyloxy amides, which are structurally related and can be valuable for comparative biological studies. organicreactions.orgnih.gov The choice of solvent can influence the reaction mechanism, which can proceed through either a concerted or an ionic pathway. wikipedia.org

These MCR strategies highlight a powerful approach for achieving structural diversification around the this compound scaffold, enabling the exploration of structure-activity relationships.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The principles of stereoselective synthesis apply to chiral molecules, which are non-superimposable on their mirror images. The structure of this compound is formed from 3,5-dichloroaniline and 2-methylpropanoic acid. The key part of the molecule for determining chirality is the 2-methylpropanamide group. The carbon atom at position 2 is bonded to a hydrogen atom, a carbonyl group, and two methyl groups. For a carbon atom to be a chiral center, it must be bonded to four different groups. Since the carbon at position 2 is bonded to two identical methyl groups, it is not a chiral center. Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, the following subsections on stereoselective synthesis are not applicable.

Derivatization and Structural Modification of this compound

Synthesis of Structurally Related Analogues for Comparative Studies

The synthesis of structurally related analogues is crucial for establishing structure-activity relationships (SAR), which helps in understanding how specific molecular features contribute to the biological activity or physical properties of a compound. researchgate.netnih.gov For this compound, analogues can be created by modifying either the dichlorophenyl ring or the 2-methylpropanamide moiety.

Systematic modifications can be planned to probe the effects of electronic properties, steric bulk, and hydrogen bonding capabilities. For example, a series of N-aryl amides can be synthesized from 3,5-dichlorobenzoyl chloride and various substituted anilines to explore the impact of the N-aryl group. researchgate.netresearchgate.net

Below is a table of representative analogues and the synthetic focus of their preparation.

| Analogue Name | Modification from Parent Compound | Synthetic Rationale |

| N-(3,5-dichlorophenyl)benzamide | Replacement of 2-methylpropyl group with a phenyl group | To assess the impact of an aromatic acyl group on molecular conformation and activity. nih.gov |

| N-(2,4-dichlorophenyl)benzamide | Isomeric change in the position of chlorine atoms on the N-phenyl ring | To study the effect of substituent position on the aniline ring. nih.gov |

| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | Replacement of amide with sulfonamide; addition of a quinolinyloxy group | To explore different linker types and introduce bulky substituents for SAR studies. nih.gov |

| 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides | Complex modification introducing a thiourea (B124793) and trichloromethyl group | To generate complex heterocyclic precursors from amide-containing starting materials. mdpi.com |

These synthetic efforts allow researchers to build a comprehensive picture of the chemical space around the parent compound, guiding the design of molecules with optimized properties.

Introduction of Reporter Groups for Biological Probes

To study the interaction of a compound with biological systems, it is often necessary to attach a "reporter group," such as a fluorescent tag, which allows for detection and quantification. The synthesis of such biological probes from this compound would first require the preparation of an analogue containing a reactive functional group suitable for conjugation.

A common strategy involves synthesizing an analogue with a primary amine (-NH2), carboxylic acid (-COOH), or thiol (-SH) group. For instance, an amino group could be introduced onto the dichlorophenyl ring through a nitration-reduction sequence on a suitable precursor. This amino-functionalized analogue can then be reacted with a fluorophore that has a compatible reactive group, such as a succinimidyl ester or an isothiocyanate. nih.govnih.gov

The general synthetic approach would be:

Synthesis of a functionalized analogue: Prepare an analogue of this compound that contains a reactive handle (e.g., -NH2 or -COOH).

Activation of the reporter group (if necessary): For example, a fluorescent molecule with a carboxylic acid might be converted to a more reactive N-hydroxysuccinimide (NHS) ester.

Conjugation: React the functionalized analogue with the activated reporter group to form a stable covalent bond (e.g., an amide or thiourea linkage). nih.gov

This process creates a probe molecule where the core structure of the original compound is preserved to maintain its biological target affinity, while the attached reporter allows for visualization and tracking in biological assays.

Structure Activity Relationship Sar Studies and Molecular Interactions of N 3,5 Dichlorophenyl 2 Methylpropanamide

Systematic Exploration of Substituent Effects on Biological or Chemical Activity

The systematic exploration of substituent effects involves making targeted chemical modifications to the core structure of N-(3,5-dichlorophenyl)-2-methylpropanamide and assessing the impact on its activity. These modifications can be broadly categorized into changes on the dichlorophenyl ring and variations of the 2-methylpropanamide moiety.

The 3,5-dichlorophenyl ring is a key feature of the molecule, and its substitution pattern significantly influences its electronic and steric properties, which in turn can affect its interaction with biological targets.

Nature of Halogen Substituents: Replacing the chlorine atoms with other halogens, such as fluorine or bromine, can modulate the compound's activity. Fluorine, being more electronegative and smaller, might lead to different interactions compared to the bulkier and less electronegative bromine. Studies on other dichlorophenyl-containing compounds have shown that electron-withdrawing substitutions on the phenyl ring, such as with halogens, can influence their biological activity. nih.gov

Introduction of Other Substituents: Introducing non-halogen substituents, like methyl or methoxy (B1213986) groups, at various positions on the phenyl ring would significantly alter its properties. Electron-donating groups like methyl could have an opposing effect to the electron-withdrawing chlorine atoms, potentially reducing or altering the compound's activity. nih.gov

A hypothetical data table illustrating the potential effects of these modifications is presented below. The activity data is illustrative and based on general SAR principles observed in related compounds.

| Modification on Dichlorophenyl Ring | Hypothetical Biological Activity (IC50, µM) | Rationale for Change in Activity |

| 3,5-dichloro (parent) | 10 | Baseline activity. |

| 2,4-dichloro | 25 | Altered steric and electronic profile may lead to a poorer fit in the binding pocket. |

| 3,4-dichloro | 15 | Change in dipole moment and steric hindrance could slightly decrease activity. |

| 3,5-difluoro | 5 | Smaller size and high electronegativity of fluorine may enhance binding interactions. |

| 3,5-dibromo | 20 | Increased steric bulk of bromine may hinder optimal binding. |

| 3-chloro-5-methyl | 50 | The electron-donating methyl group may be unfavorable for activity. |

Amide Bond Modification: The amide bond is a key structural feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications to this group, such as replacing it with a sulfonamide or an ester, would drastically change the hydrogen bonding pattern and could abolish activity. nih.gov

Alkyl Chain Alterations: The isobutyl group (2-methylpropyl) provides a specific steric bulk. Altering this group, for example, by replacing it with a smaller methyl or a larger tert-butyl group, could impact how the molecule fits into a binding site. In a study of TRPV1 antagonists, dimethyl and cyclopropyl (B3062369) substitutions on the propanamide moiety were investigated, showing that such changes can influence receptor activity. researchgate.net

Stereochemistry: If the carbon atom bearing the methyl group is a stereocenter, the R- and S-enantiomers could exhibit different biological activities. A stereospecific interaction with a chiral binding site on a biological target would likely result in one enantiomer being more active than the other. researchgate.net

Below is a hypothetical data table summarizing the potential effects of modifications to the 2-methylpropanamide moiety.

| Modification on 2-Methylpropanamide Moiety | Hypothetical Biological Activity (IC50, µM) | Rationale for Change in Activity |

| 2-methylpropanamide (parent) | 10 | Baseline activity. |

| Acetamide | 30 | Reduced steric bulk may lead to weaker van der Waals interactions. |

| 2,2-dimethylpropanamide (pivalamide) | 40 | Increased steric hindrance from the tert-butyl group may prevent proper binding. |

| Propanamide | 18 | The absence of the methyl group could alter the conformation and reduce binding affinity. |

| (S)-2-methylpropanamide | 5 | A specific stereoisomer may have a more favorable orientation in the binding site. |

| (R)-2-methylpropanamide | 25 | The other stereoisomer may have a less favorable orientation, leading to reduced activity. |

Conformational analysis of this compound is essential to understand its preferred three-dimensional shape, which is crucial for its interaction with a biological target. The molecule possesses rotational freedom around the amide bond and the bond connecting the phenyl ring to the amide nitrogen.

Flexible docking simulations can provide insights into how the compound might bind to a hypothetical receptor. nih.gov In such simulations, both the ligand (the compound) and the receptor's side chains in the binding pocket are allowed to move, providing a more realistic model of the binding event. nih.govnih.gov These simulations could reveal key interactions, such as:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.

Hydrophobic Interactions: The dichlorophenyl ring and the isobutyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-rich atoms in the receptor.

The results of such simulations can guide further modifications to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.com This approach is valuable for predicting the activity of new compounds and for optimizing lead compounds. nih.govresearchgate.net

2D-QSAR: This approach uses 2D descriptors of the molecules, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, to build a predictive model. For a series of this compound analogues, a 2D-QSAR model could be developed to correlate these descriptors with their measured biological activity.

3D-QSAR: This more advanced method considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around the molecules that represent their steric, electrostatic, and hydrophobic properties. nih.govmdpi.com These fields are then correlated with biological activity to create a predictive model. For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives successfully established models with good predictive capabilities. rsc.org

Once a reliable QSAR model is developed, it can be used to predict the biological activity of newly designed, but not yet synthesized, analogues of this compound. nih.gov This allows for the virtual screening of a large number of potential compounds, prioritizing those with the highest predicted activity for synthesis and testing. patsnap.com

The insights gained from the QSAR model, particularly from the contour maps generated in 3D-QSAR, can guide lead optimization. nih.govmdpi.com For example, if the model indicates that a bulky, electron-withdrawing group at a specific position on the dichlorophenyl ring is favorable for activity, medicinal chemists can focus on synthesizing analogues with these features. This iterative process of QSAR modeling, compound design, synthesis, and testing can significantly accelerate the discovery of more potent and effective compounds.

Chemoinformatic Analysis of this compound in Chemical Libraries

A thorough search of existing chemical and scientific databases reveals a lack of specific chemoinformatic studies focused on this compound. While the individual components of the molecule are well-represented in various chemical libraries, dedicated analyses of this compound are not publicly documented.

Ligand-Based Virtual Screening and Similarity Searching

There is no available research detailing ligand-based virtual screening or similarity searching campaigns that have used this compound as a query molecule. Such studies would be instrumental in identifying other compounds with similar structural or electronic features, which might exhibit comparable biological activities. The general principle of these methods relies on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological properties. The dichlorophenyl and methylpropanamide moieties are present in numerous compounds within large chemical databases like PubChem, ChEMBL, and ZINC. A hypothetical similarity search could yield a diverse set of analogs, but without a known biological activity for the query compound, the utility of such a search remains theoretical.

Clustering and Classification of Related Chemical Space

In the absence of specific studies on this compound, we can only describe the theoretical framework for its classification. Chemical space analysis involves mapping molecules based on their structural or physicochemical properties. This compound would be classified within the chemical space of aromatic amides. Further clustering would depend on the descriptors used, such as molecular weight, logP, number of hydrogen bond donors/acceptors, and topological fingerprints. In a broader chemical library, it would likely cluster with other N-phenylamides and specifically with those containing halogen substitutions. However, no published studies have performed such a clustering analysis with a focus on this particular compound or its immediate chemical neighborhood.

Investigation of Biological Mechanism of Action for N 3,5 Dichlorophenyl 2 Methylpropanamide Excluding Clinical Data

Identification of Cellular and Subcellular Targets in Model Organisms (e.g., microbial, plant, invertebrate cells)

To determine the specific cellular and subcellular components that interact with N-(3,5-dichlorophenyl)-2-methylpropanamide, a variety of established experimental strategies would be necessary.

Target Deconvolution Strategies (e.g., affinity chromatography, proteomics)

Target deconvolution aims to identify the direct molecular targets of a compound. Affinity chromatography, a powerful technique for this purpose, would involve immobilizing this compound onto a solid support. A lysate from a model organism (e.g., yeast, bacteria, or plant cells) would then be passed over this support. Proteins that bind to the compound would be retained and subsequently identified using mass spectrometry-based proteomics.

Enzyme Inhibition Assays and Receptor Binding Studies

Should a specific enzyme or receptor be hypothesized as a target, direct biochemical assays would be conducted. Enzyme inhibition assays would measure the effect of this compound on the catalytic activity of purified enzymes. nih.gov Similarly, receptor binding studies would quantify the affinity of the compound for specific cellular receptors, providing insights into its potential to modulate signaling pathways. nih.govnih.gov

Elucidation of Molecular Pathways and Biochemical Processes Affected by this compound

Once a target is identified, the subsequent step is to understand the broader impact on cellular pathways and processes.

Perturbation of Metabolic Pathways (e.g., lipid biosynthesis, cell wall synthesis)

Untargeted metabolomics would be a key approach to assess global changes in the metabolic profile of a model organism upon exposure to the compound. nih.gov By analyzing the levels of various metabolites, researchers could identify specific pathways, such as lipid biosynthesis or cell wall synthesis, that are significantly perturbed.

Gene Expression Profiling and Transcriptomic Analysis

Transcriptomic analysis, using techniques like RNA sequencing, provides a comprehensive view of how a compound alters gene expression. nih.govdovepress.comnih.gov This can reveal the upregulation or downregulation of entire pathways and cellular responses, offering clues about the compound's mechanism of action. mdpi.com For example, an increase in the expression of stress-response genes could indicate the induction of cellular defense mechanisms.

Comparative Analysis with Other Known Biologically Active Amides

The biological activity of amide-containing compounds is diverse, with their mechanisms of action spanning a wide range of cellular targets and pathways. While direct and specific mechanistic studies on this compound are not extensively detailed in publicly available literature, its structural features, particularly the dichlorophenyl amide moiety, strongly suggest its classification as a succinate (B1194679) dehydrogenase inhibitor (SDHI). This class of compounds is prominent among modern fungicides. This comparative analysis will therefore focus on the presumed mechanism of this compound as an SDHI and contrast it with other well-characterized biologically active amides that operate through different modes of action.

Succinate Dehydrogenase Inhibition: The Likely Mechanism of this compound

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. The inhibition of this enzyme disrupts cellular respiration and energy production, leading to cell death, a mechanism effectively exploited in many fungicides. The general chemical structure of many SDHI fungicides includes a toxophore, which is the amide group, and a headgroup, often a phenyl ring with specific substitutions that anchor the molecule to the enzyme's active site.

The N-(3,5-dichlorophenyl) group present in the target molecule is a common feature in several commercial SDHI fungicides. These compounds act by blocking the ubiquinone-binding site (Qp site) of the SDH enzyme, which is formed by the SDHB, SDHC, and SDHD subunits. This prevents the transfer of electrons to the electron transport chain, thereby halting ATP production.

Comparative Analysis with Other Amide Fungicides

While many amide-containing fungicides are SDHIs, other mechanisms of action exist within this broad chemical class. A comparison with these other fungicides highlights the diversity of targets within fungal pathogens.

Carboxylic Acid Amides (CAAs): This group of fungicides, which includes compounds like mandipropamid (B155232) and dimethomorph, does not inhibit SDH. Instead, they primarily target cellulose (B213188) synthase, an enzyme critical for cell wall biosynthesis in oomycetes. This disruption of cell wall formation leads to osmotic instability and cell lysis.

Amides Targeting Ergosterol: Some synthetic amides have been shown to exert their antifungal effects by binding to ergosterol, a vital component of the fungal cell membrane. researchgate.net This interaction disrupts membrane integrity and function, leading to leakage of cellular contents and ultimately, cell death. researchgate.netresearchgate.net This mechanism is distinct from the enzymatic inhibition of SDHIs.

Interactive Data Table: Comparison of Fungicidal Amide Mechanisms

| Amide Class | Example Compound | Primary Mechanism of Action | Cellular Target | Effect |

| Dichlorophenyl Amides (presumed) | This compound | Succinate Dehydrogenase Inhibition | Mitochondrial Complex II (SDH) | Inhibition of cellular respiration and ATP production. |

| Carboxylic Acid Amides (CAAs) | Mandipropamid | Inhibition of Cellulose Synthase | Cellulose Synthase | Disruption of cell wall biosynthesis. |

| Phenylacetamides | 2-chloro-N-phenylacetamide | Membrane Disruption | Ergosterol | Compromised fungal cell membrane integrity. |

Comparative Analysis with Amides Active in Other Biological Systems

The biological activity of amides extends far beyond fungicidal action. A comparison with amides active in mammalian systems reveals a different set of targets and physiological effects.

Fatty Acid Amides: This class of endogenous lipids, including oleamide (B13806) and anandamide, acts as bioregulators. researchgate.net Anandamide, for instance, is an endocannabinoid that binds to cannabinoid receptors (CB1 and CB2) in the central nervous system and peripheral tissues, modulating neurotransmission and immune responses. researchgate.net This receptor-mediated signaling is a fundamentally different mechanism compared to the enzymatic inhibition of SDHIs.

Amides with Anti-inflammatory and Analgesic Properties: Many synthetic amides have been developed for their anti-inflammatory and analgesic effects. Their mechanisms often involve the inhibition of enzymes like cyclooxygenase (COX) or interactions with ion channels, which are distinct from the mitochondrial targets of SDHI fungicides.

Interactive Data Table: Comparison of Diverse Biologically Active Amides

| Amide Class | Example Compound | Primary Mechanism of Action | Primary Target | Biological Effect |

| Dichlorophenyl Amides (presumed) | This compound | Succinate Dehydrogenase Inhibition | Mitochondrial Complex II (SDH) | Fungicidal |

| Fatty Acid Amides | Anandamide | Cannabinoid Receptor Agonism | Cannabinoid Receptors (CB1/CB2) | Neuromodulation, Immunomodulation |

| Phenylacetamides | Lidocaine | Sodium Channel Blockade | Voltage-gated Sodium Channels | Local Anesthetic |

| Non-steroidal Anti-inflammatory Drugs (NSAIDs) with Amide Moiety | Diclofenac (as an amide derivative) | Cyclooxygenase (COX) Inhibition | COX-1 and COX-2 Enzymes | Anti-inflammatory, Analgesic |

Studies on Resistance Mechanisms and Management Strategies in Pathogen/pest Systems

Biochemical Mechanisms of Resistance to N-(3,5-dichlorophenyl)-2-methylpropanamide

The genetic alterations underlying resistance manifest at the biochemical level, leading to specific mechanisms that allow the pathogen to survive in the presence of iprodione (B1672158).

While target-site modification is a primary resistance mechanism, the detoxification of the fungicide by cellular enzymes represents another important biochemical strategy. Fungi possess a range of detoxification enzymes, such as cytochrome P450 monooxygenases, that can metabolize xenobiotics, including fungicides, into less toxic compounds. nih.gov The overexpression of genes encoding these enzymes can lead to enhanced metabolism of iprodione, reducing its intracellular concentration and efficacy. This mechanism is often associated with multidrug resistance phenotypes. nih.gov

Changes in the permeability of the fungal cell membrane can also contribute to resistance by limiting the uptake of the fungicide. Additionally, as mentioned earlier, the active efflux of the compound from the cell is a key biochemical mechanism. nih.govresearchgate.net Efflux pumps, which are ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters, utilize energy to expel a wide range of substrates, including iprodione, from the cytoplasm. nih.gov Increased activity or overexpression of these transporters can significantly reduce the intracellular concentration of the fungicide, preventing it from reaching its target site. nih.govresearchgate.net Evidence for the involvement of efflux pumps in iprodione resistance in B. cinerea comes from observations of cross-resistance to other compounds known to be substrates of these pumps. nih.govresearchgate.net

Strategies for Mitigating Resistance and Enhancing Efficacy

Given the prevalence and multiple mechanisms of iprodione resistance, integrated strategies are essential for its effective long-term use. A primary strategy is to minimize the selection pressure for resistance by reducing the frequency and intensity of iprodione applications. This can be achieved by alternating or tank-mixing iprodione with fungicides that have different modes of action. This approach makes it less likely that a single pathogen will simultaneously develop resistance to multiple chemical classes.

Monitoring the frequency of resistant strains in pathogen populations is another critical component of resistance management. Regular surveillance can provide early warnings of resistance development, allowing for timely adjustments to disease control programs. Molecular techniques that detect specific resistance-conferring mutations can be valuable tools for this purpose.

Furthermore, understanding the fitness of resistant mutants is important. If resistant strains have a significant fitness cost, they may decline in frequency when the selection pressure from the fungicide is removed. However, as many iprodione-resistant isolates appear to be as fit as their sensitive counterparts, rotating fungicides is a more reliable strategy than simply ceasing the use of iprodione for a period. fitosanitariosostenible.com

Combination Strategies with Other Chemical Agents

One common strategy involves combining this compound with broad-spectrum, multi-site contact fungicides such as chlorothalonil (B1668833) and mancozeb. These fungicides have a low risk of resistance development due to their ability to act on multiple metabolic pathways within the fungal cell. unict.itndsu.edu Research has shown that such combinations can be highly effective in controlling diseases like gray mold, caused by Botrytis cinerea. nih.gov

In studies on the control of Sclerotinia stem rot in canola, caused by Sclerotinia sclerotiorum, the efficacy of various fungicides, including dicarboximides like iprodione and vinclozolin (B1683831) (which are in the same chemical class as this compound), has been evaluated. While these compounds consistently reduced disease incidence when used alone, their performance can be enhanced and the risk of resistance lowered when used in combination with fungicides from other chemical groups, such as triazoles (e.g., tebuconazole) and strobilurins. nih.govresearchgate.netuky.edu

A study in Australia demonstrated that a combination of diallyl disulfide (DADS), a compound derived from garlic, with procymidone (B1679156) (this compound) resulted in complete control of white rot in onions in a field trial where the untreated control showed approximately 35% disease incidence.

The following table summarizes the findings of various studies on the efficacy of combination strategies involving this compound and other chemical agents against different pathogens.

Table 1: Efficacy of Combination Strategies with this compound

| Pathogen | Crop | Combination Partner | Efficacy Highlight |

|---|---|---|---|

| Botrytis cinerea (Gray Mold) | Various | Chlorothalonil | Tank-mixing with a protectant fungicide like chlorothalonil is a recommended resistance management strategy. ashs.org |

| Botrytis cinerea (Gray Mold) | Various | Mancozeb | Can be tank-mixed to broaden the spectrum of controlled fungal species. nih.gov |

| Sclerotinia sclerotiorum (White Rot) | Onion | Diallyl Disulfide (DADS) | Total control of white rot observed in a field trial. |

| Sclerotinia sclerotiorum (Sclerotinia Stem Rot) | Canola | Tebuconazole | Tank mixtures of fungicides with different mechanisms of action are a viable alternative for managing Sclerotinia stem rot. ndsu.edu |

Rotation and Alternation Programs for Resistance Management

In addition to combination strategies, the rotation or alternation of this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups is a cornerstone of effective resistance management. frac.info This practice prevents the continuous selection pressure that can lead to the proliferation of resistant pathogen populations.

For instance, in the management of brown rot in stone fruits, caused by Monilinia fructicola, resistance to both dicarboximide and benzimidazole (B57391) fungicides has been reported. researchgate.netresearchgate.net Effective management programs often involve rotating these single-site inhibitors with multi-site fungicides or with fungicides from other chemical classes like the demethylation inhibitors (DMIs) or anilinopyrimidines. researchgate.netwur.nl

Research on Monilinia fructicola in Korean peach orchards investigated the population dynamics of isolates resistant to procymidone. The study found that the frequency of procymidone-resistant isolates was higher in orchards with a history of intensive dicarboximide use. researchgate.net This underscores the importance of rotating away from this chemical class to allow the proportion of sensitive isolates in the population to recover. The study also noted that in orchards where fungicide sprays were ceased, the resistant population persisted for at least three years, indicating the stability of this resistance in the absence of selection pressure. researchgate.net

A study on vegetable crops in Greece documented the fungicide spray schedules used in various greenhouses for controlling gray mold. apsnet.org The programs often involved the rotation of this compound (procymidone) with other fungicides such as iprodione, vinclozolin, fludioxonil (B1672872) + cyprodinil, and fenhexamid. apsnet.org This highlights the practical application of rotation as a resistance management strategy in commercial settings.

The table below provides examples of rotation programs and their impact on managing resistance to this compound.

Table 2: Rotation and Alternation Programs for Managing Resistance to this compound

| Pathogen | Crop | Rotational Partner(s) | Key Findings |

|---|---|---|---|

| Monilinia fructicola (Brown Rot) | Peach | Benzimidazoles (e.g., Carbendazim) | Double-resistance to both procymidone and carbendazim (B180503) was found to be less than 10%, suggesting that rotation can be a viable strategy. researchgate.net |

| Monilinia fructicola (Brown Rot) | Stone Fruit | Demethylation Inhibitors (DMIs) | Rotation with DMIs is a common practice to manage resistance. wur.nl |

| Botrytis cinerea (Gray Mold) | Vegetables | Iprodione, Fludioxonil + Cyprodinil, Fenhexamid | Commercial greenhouse programs utilize rotations of these different fungicide groups to manage gray mold. apsnet.org |

| Sclerotinia sclerotiorum (Sclerotinia Stem Rot) | Canola | Azoxystrobin, Boscalid, Tebuconazole | Rotation of fungicides with different modes of action is recommended to prevent resistance development. nih.govresearchgate.netuky.edu |

Environmental Fate and Degradation Pathways of N 3,5 Dichlorophenyl 2 Methylpropanamide

Photolytic Degradation of N-(3,5-dichlorophenyl)-2-methylpropanamide in Aqueous and Solid Phases

The breakdown of this compound when exposed to sunlight is a critical process influencing its persistence in the environment. Photolytic degradation involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of new compounds.

Influence of UV Radiation Spectrum and Intensity

The rate and extent of photolytic degradation are highly dependent on the wavelength and intensity of ultraviolet (UV) radiation. Shorter wavelengths of UV light generally possess higher energy and are more effective at inducing photochemical reactions. Studies on related dichlorophenyl amides have shown that degradation is significantly accelerated under direct sunlight or artificial UV sources compared to shaded or dark conditions. The intensity of the radiation directly correlates with the rate of degradation; higher intensity leads to a faster breakdown of the parent compound. For instance, research on analogous compounds has demonstrated a more rapid disappearance from irradiated aqueous solutions and soil surfaces than from those shielded from light.

Identification of Phototransformation Products

The primary phototransformation pathway for this compound is anticipated to be the cleavage of the amide bond. This reaction would yield two primary products: 3,5-dichloroaniline (B42879) and 2-methylpropanoic acid. This prediction is based on studies of the herbicide propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), which undergoes similar photolytic cleavage to produce 3,4-dichloroaniline (B118046) and propanoic acid. researchgate.net Further degradation of 3,5-dichloroaniline can occur, leading to the formation of various phenolic compounds which may subsequently polymerize. nih.gov

Below is a table summarizing the expected primary phototransformation products of this compound.

| Parent Compound | Primary Phototransformation Products | Anticipated Secondary Products |

|---|---|---|

| This compound | 3,5-dichloroaniline | Chlorinated phenolic compounds |

| 2-methylpropanoic acid | Carbon dioxide |

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

Hydrolysis, the reaction with water, is another key abiotic pathway that can contribute to the degradation of this compound in aquatic systems. The rate of this process is significantly influenced by the pH of the surrounding water.

pH-Dependent Hydrolysis Studies

The stability of the amide bond in this compound to hydrolysis is expected to be pH-dependent. Research on the herbicide propanil indicates that it is stable to hydrolysis at neutral (pH 7) and moderately alkaline (pH 9) conditions. frontiersin.org However, under strongly acidic or alkaline conditions, the rate of hydrolysis increases, leading to the cleavage of the amide linkage. nih.gov It is therefore anticipated that this compound will exhibit similar behavior, being relatively persistent in neutral pH waters but degrading more rapidly in highly acidic or alkaline environments.

The following interactive table illustrates the expected hydrolytic stability of this compound at different pH values, based on data from analogous compounds.

| pH Condition | Expected Rate of Hydrolysis | Relative Stability |

|---|---|---|

| Acidic (pH < 4) | Increased | Low |

| Neutral (pH 7) | Slow | High |

| Alkaline (pH > 9) | Increased | Low |

Microbial Degradation of this compound in Soil and Water Systems

The most significant pathway for the degradation of this compound in soil and water is through the action of microorganisms. A diverse range of bacteria and fungi possess the enzymatic machinery to break down this and related compounds.

The primary mechanism of microbial degradation is the enzymatic hydrolysis of the amide bond, a reaction catalyzed by amidase enzymes. This process mirrors the chemical hydrolysis pathway, yielding 3,5-dichloroaniline and 2-methylpropanoic acid. Numerous soil microorganisms, including species of Pseudomonas, Acinetobacter, and Rhodococcus, have been shown to degrade propanil through this initial hydrolytic step. acs.orgacs.org It is highly probable that similar microbial communities are capable of degrading this compound.

The fate of the primary metabolite, 3,5-dichloroaniline, is of significant environmental concern due to its potential for greater persistence and toxicity than the parent compound. nih.gov While some microorganisms can further degrade 3,5-dichloroaniline, its breakdown is generally slower. wikipedia.org The degradation of the fungicide iprodione (B1672158), which also contains the N-(3,5-dichlorophenyl) moiety, leads to the formation of 3,5-dichloroaniline as a persistent metabolite in soil. nih.govnih.gov The 2-methylpropanoic acid formed is expected to be readily metabolized by a wide range of microorganisms and ultimately mineralized to carbon dioxide. nih.gov

The rate of microbial degradation is influenced by several environmental factors, including soil type, organic matter content, temperature, moisture, and pH. Optimal conditions for microbial activity will generally lead to a more rapid degradation of this compound.

Aerobic and Anaerobic Degradation Rates and Pathways

The degradation of this compound occurs under both aerobic and anaerobic conditions, although rates can vary significantly depending on environmental factors such as temperature, moisture, and microbial population density.

Under aerobic conditions , the primary degradation pathway is the microbial hydrolysis of the amide bond. This cleavage results in the formation of 3,5-dichloroaniline (3,5-DCA) and propionic acid. The propionic acid can be readily utilized by microorganisms as a carbon and energy source. The degradation of the parent compound in soil and water is generally rapid. For instance, in one study, the degradation of propanil in natural water microflora commenced within 60 hours and was complete by 160 hours. nih.gov The half-life in soil under aerobic conditions is typically short, often ranging from a few days to a couple of weeks.

Anaerobic degradation of this compound also proceeds, particularly in saturated soils and sediments. The initial hydrolytic step to form 3,5-DCA is a key process under anaerobic conditions as well. Studies have shown that mixed bacterial cultures can transform over 90% of the compound within 10 days in liquid media under anaerobic conditions. nih.gov The subsequent degradation of 3,5-DCA, however, can be slower and may follow different pathways compared to aerobic environments.

| Environmental Matrix | Condition | Half-Life (t½) | Reference |

| Natural Water | Aerobic | Degradation complete by 160 hours | nih.gov |

| Soil | Aerobic | Generally not persistent | herts.ac.uk |

| Water Systems | Aerobic | Generally not persistent | herts.ac.uk |

| Liquid Media | Anaerobic | >90% transformation in 10 days | nih.gov |

| Sediment-Water System | Aerobic | Rapid dissipation | researchgate.net |

Role of Specific Microbial Consortia and Enzymes

Microbial activity is the main driver of this compound degradation in the environment. researchgate.net A diverse range of bacteria and fungi have been identified that can hydrolyze this herbicide.

Specific bacterial strains capable of degrading this compound include species from the genera Rhodococcus, Geobacter, Paracoccus, Pseudomonas, Acinetobacter, and Bacillus. nih.govacs.org For example, Rhodococcus sp. strain C-1 can completely degrade propanil at various concentrations within hours. acs.org Similarly, Acinetobacter baumannii DT has been shown to effectively degrade the herbicide. Mixed microbial consortia often exhibit enhanced degradation capabilities compared to individual isolates, suggesting synergistic interactions. nih.govmdpi.com A consortium of Geobacter sp. Pr-1, Paracoccus denitrificans Pr-2, Pseudomonas sp. Pr-3, and Rhodococcus sp. Pr-4 demonstrated efficient anaerobic degradation of both the parent compound and its primary metabolite. nih.gov

The key enzyme responsible for the initial and rate-limiting step in the degradation of this compound is an amidase , also referred to as aryl acylamidase. researchgate.net This enzyme catalyzes the hydrolysis of the amide linkage. acs.orgresearchgate.net A novel bifunctional amidase, PamC, identified in Rhodococcus sp. C-1, has been shown to catalyze this hydrolysis. acs.org The catalytic triad (B1167595) of Lys82-Ser157-Ser181 was identified as the active center for this enzymatic activity. acs.org

Sorption and Leaching Dynamics in Environmental Matrices

The movement and distribution of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption processes, in turn, dictate its potential for leaching into groundwater.

Adsorption to Soil Organic Matter and Minerals

This compound exhibits moderate mobility in soil. researchgate.net Its adsorption is primarily governed by the organic carbon content of the soil. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. chemsafetypro.com A higher Koc value indicates stronger adsorption to soil organic matter and consequently, lower mobility. While specific Koc values for this compound are not abundantly reported, its primary metabolite, 3,5-dichloroaniline (3,5-DCA), has a reported Koc of 195, indicating moderate mobility. nih.gov The adsorption process can involve covalent bonding with humic substances in the soil, which can lead to the formation of bound residues. nih.gov

| Compound | Parameter | Value | Implication | Reference |

| This compound | Mobility | Moderate | Potential for movement in soil | researchgate.net |

| 3,5-dichloroaniline (metabolite) | Koc | 195 | Moderate mobility | nih.gov |

Mobility and Potential for Groundwater Contamination

Due to its moderate sorption and relatively rapid degradation, this compound is generally not expected to leach significantly into groundwater. herts.ac.uk However, its major metabolite, 3,5-DCA, is more persistent and has been detected in both groundwater and surface waters. researchgate.net Therefore, the potential for groundwater contamination is more closely linked to the fate and transport of 3,5-DCA. Factors that increase the risk of leaching include application to soils with low organic matter content, high rainfall or irrigation shortly after application, and soil types with high infiltration rates. researchgate.netoregonstate.edu While the parent compound has only been occasionally detected in groundwater, the presence of its metabolites warrants consideration in risk assessments. who.int

Volatilization and Atmospheric Transport Potential

Volatilization from soil or water surfaces is not considered a major dissipation pathway for this compound. researchgate.net This is attributed to its low vapor pressure and low Henry's Law Constant. The vapor pressure of its metabolite, 3,4-dichloroaniline, is 6.32 x 10⁻³ mm Hg at 25°C, and its Henry's Law constant is estimated to be 1.46 x 10⁻⁵ atm-cu m/mole, indicating that volatilization from moist soil and water surfaces is not a significant fate process. nih.gov Any small amounts that do enter the atmosphere are expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 17 hours for 3,4-dichloroaniline. nih.gov

Formation and Environmental Persistence of Major Metabolites and Transformation Products

The primary and most significant metabolite of this compound is 3,5-dichloroaniline (3,5-DCA) , formed through the microbial hydrolysis of the parent compound. researchgate.netdaneshyari.com 3,5-DCA is generally more persistent in the environment than the parent herbicide. who.int

The fate of 3,5-DCA in the environment is complex. It can be further degraded by microorganisms, although often at a slower rate than the parent compound. researchgate.net Some bacterial strains, such as Bacillus megaterium IMT21, have been shown to mineralize 3,5-DCA. The degradation of 3,4-dichloroaniline, a similar compound, may proceed through dehalogenation to form monochloroaniline, which is then further broken down. researchgate.net

Metabolism of N 3,5 Dichlorophenyl 2 Methylpropanamide in Non Target Biological Systems

Metabolic Transformations in Plants

In non-target plants, the metabolism of chloroanilide compounds is a key detoxification mechanism. The process begins with absorption and is followed by enzymatic breakdown and compartmentalization of the resulting metabolites.

N-(3,5-dichlorophenyl)-2-methylpropanamide is expected to be absorbed by plants primarily through foliar contact, with some root uptake also possible from the soil solution. taylorfrancis.com The waxy cuticle of leaves is the first barrier, which the lipophilic nature of the compound helps to overcome. taylorfrancis.com

Once absorbed, translocation is generally limited. Studies on analogous herbicides like propanil (B472794) show that a significant portion of the absorbed compound remains in the treated leaves. researchgate.net Movement to other plant parts, such as roots and new shoots, occurs via the phloem and xylem, but is often slow and incomplete. researchgate.netcambridge.org This restricted movement minimizes systemic activity but can lead to localized accumulations. Following metabolic transformation, the resulting water-soluble conjugates are often sequestered into vacuoles or incorporated into cell wall components like lignin (B12514952), effectively removing them from active metabolic pathways.

The primary metabolic step in plants is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by aryl acylamidase enzymes, which are present in various plant species, notably rice, giving them tolerance to certain chloroanilide herbicides. nih.govresearchgate.net This cleavage yields two primary metabolites: 3,5-dichloroaniline (B42879) (3,5-DCA) and 2-methylpropanoic acid.

The 3,5-DCA metabolite, which is more persistent and toxic than the parent compound, undergoes further detoxification through conjugation (Phase II metabolism). mdpi.comnih.gov Plants link the aniline (B41778) molecule to endogenous substances to increase water solubility and reduce toxicity. Common conjugation reactions include:

Glycosylation: Formation of N-glucosylamine conjugates, such as N-(3,5-dichlorophenyl)glucosylamine. cambridge.org

Amino Acid Conjugation: Linkage with amino acids like malonate.

Lignin Incorporation: Covalent binding of 3,5-DCA residues into the complex lignin polymer of the cell wall, forming bound residues.

The 2-methylpropanoic acid fragment is expected to enter the plant's general metabolic pool and be utilized as a carbon source.

Table 1: Predicted Plant Metabolites of this compound

| Metabolite Name | Chemical Structure | Metabolic Pathway | Description |

|---|---|---|---|

| 3,5-dichloroaniline (3,5-DCA) | C₆H₅Cl₂N | Hydrolysis | Primary metabolite formed by the cleavage of the amide bond. It is a key intermediate for further transformations. unl.pt |

| 2-methylpropanoic acid | C₄H₈O₂ | Hydrolysis | The acyl side-chain released during hydrolysis. Likely enters the plant's primary metabolism. |

| N-(3,5-dichlorophenyl)glucosylamine | C₁₂H₁₅Cl₂NO₅ | Conjugation (Glycosylation) | A water-soluble conjugate formed by linking 3,5-DCA with glucose to detoxify and sequester the aniline. cambridge.org |

| Lignin-bound 3,5-DCA | Complex Polymer | Conjugation (Incorporation) | 3,5-DCA becomes irreversibly incorporated into the plant cell wall lignin, forming a persistent bound residue. |

Biotransformation in Soil Microorganisms

Soil microorganisms are crucial for the degradation of this compound, breaking it down into simpler, less toxic compounds.

The initial and rate-limiting step in the microbial degradation of this compound is the hydrolysis of the amide linkage. This is accomplished by a specific class of enzymes called aryl acylamidases (also known as amidases). nih.govasm.org These enzymes are produced by a wide range of soil bacteria, including species from the genera Pseudomonas, Acinetobacter, Rhodococcus, and Bacillus. nih.govnih.govproquest.com Aryl acylamidase cleaves the compound into 3,5-dichloroaniline and 2-methylpropanoic acid, making them available for further microbial metabolism. nih.gov

The subsequent degradation of 3,5-DCA involves other enzyme systems. Dichloroanilines can be acted upon by dioxygenase enzymes, which hydroxylate the aromatic ring, making it susceptible to ring cleavage. mdpi.com Under anaerobic conditions, reductive dehalogenases may remove chlorine atoms, a critical step in detoxification. asm.org

Following the initial hydrolysis, the fate of the 3,5-dichloroaniline metabolite can follow two main paths in the soil environment:

Mineralization: This is the complete degradation of the compound to inorganic substances. The 3,5-DCA ring can be hydroxylated and subsequently cleaved by soil microorganisms, eventually leading to the formation of carbon dioxide, water, ammonium (B1175870), and chloride ions. nih.govnih.gov This process is often slow and may require the presence of co-metabolites (like aniline) to stimulate the necessary microbial populations and enzymatic pathways. nih.gov

Conjugation and Polymerization: Due to its chemical reactivity, 3,5-DCA can undergo condensation reactions in the soil. Two molecules of 3,5-DCA can be microbially transformed and condensed to form persistent and potentially toxic compounds such as 3,3',5,5'-tetrachloroazobenzene (TCAB) . cdnsciencepub.comacs.org Additionally, 3,5-DCA can be covalently bound to soil organic matter (humus), forming bound residues that are largely immobile and resistant to further degradation.

Table 2: Microbial Degradation Pathways and Products in Soil

| Pathway | Key Enzyme(s) | Intermediate/Final Product(s) | Significance |

|---|---|---|---|

| Hydrolysis | Aryl Acylamidase | 3,5-dichloroaniline; 2-methylpropanoic acid | Initial breakdown of the parent compound into primary metabolites. nih.gov |

| Mineralization | Dioxygenases, Dehalogenases | CO₂, H₂O, NH₄⁺, Cl⁻ | Complete detoxification and removal from the environment. nih.gov |

| Condensation | Peroxidases | 3,3',5,5'-tetrachloroazobenzene (TCAB) | Formation of a persistent and more complex residue from 3,5-DCA. cdnsciencepub.com |

| Humification | N/A (Chemical/Enzymatic) | Soil-bound residues | Sequestration of 3,5-DCA into soil organic matter, reducing bioavailability but increasing persistence. |

Metabolism in Aquatic Organisms (e.g., fish, algae)

In aquatic environments, this compound can be metabolized by various organisms, including fish and algae.

Studies on propanil in freshwater fish have shown that biotransformation is a key determinant of its toxicity. nih.gov Fish can absorb the compound from the water through their gills. The primary site of metabolism is the liver, where, similar to other systems, hydrolysis of the amide bond is the main reaction. This process yields 3,5-dichloroaniline and 2-methylpropanoic acid. nih.gov

The resulting 3,5-DCA can undergo further biotransformation in the fish liver through Phase I (oxidation, hydroxylation) and Phase II (conjugation) reactions before being excreted. researchgate.net However, if the rate of uptake exceeds the rate of metabolism and excretion, the compound and its metabolites can bioaccumulate, particularly in fatty tissues.

In algae, chloroanilide herbicides can be absorbed from the water and may inhibit photosynthesis. mdpi.com While specific metabolic pathways for this compound in algae are not well-documented, it is plausible that algae also possess hydrolytic enzymes capable of cleaving the amide bond. The resulting 3,5-DCA could then be further transformed or conjugated within the algal cells.

Table 3: Summary of Metabolism in Aquatic Organisms

| Organism | Primary Metabolic Process | Key Metabolite | Potential Outcome |

|---|---|---|---|

| Fish | Hepatic (liver) hydrolysis of the amide bond. | 3,5-dichloroaniline (3,5-DCA) | Detoxification and excretion; potential for bioaccumulation if metabolic capacity is exceeded. nih.gov |

| Algae | Presumed hydrolysis and intracellular transformation. | 3,5-dichloroaniline (3,5-DCA) | Potential for biotransformation; inhibition of photosynthesis and growth. mdpi.com |

Uptake and Bioaccumulation Studies

There is currently a significant gap in the scientific literature regarding the uptake and bioaccumulation of this compound in non-target biological systems. Comprehensive searches of available toxicological and environmental databases have revealed no specific studies that have investigated the processes by which this compound is absorbed, distributed, and accumulated in organisms not intended for its application.

The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk. Bioaccumulation refers to the process where the concentration of a substance in an organism exceeds its concentration in the surrounding environment. Factors influencing bioaccumulation include the compound's hydrophobicity (often indicated by the octanol-water partition coefficient, Log Kow), its persistence in the environment, and the metabolic capabilities of the organism. Without empirical data, the bioaccumulation potential of this compound in various trophic levels of ecosystems remains unknown.

Future research is needed to determine the uptake rates, bioconcentration factors (BCF), and bioaccumulation factors (BAF) of this compound in a range of non-target organisms, such as aquatic invertebrates, fish, and soil-dwelling organisms. Such studies are essential for a thorough environmental risk assessment.

Interactive Data Table: Uptake and Bioaccumulation of this compound

| Species | Tissue/Organ | Bioconcentration Factor (BCF) | Bioaccumulation Factor (BAF) |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Biotransformation Products and Excretion Pathways

Detailed information on the biotransformation of this compound in non-target biological systems is not currently available in published scientific literature. Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds (xenobiotics). This process typically involves a series of enzymatic reactions that can lead to either detoxification, making the compound more water-soluble and easier to excrete, or in some cases, bioactivation, resulting in a more toxic metabolite.

Metabolic pathways are generally categorized into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione, to further increase their water solubility and facilitate their elimination from the body.

Without specific studies on this compound, the identity of its potential metabolites in non-target organisms remains speculative. Furthermore, the routes and rates of excretion of the parent compound and any potential metabolites have not been documented. Understanding the excretion pathways, whether through urine, feces, or other routes, is crucial for determining the biological half-life of the compound and its potential for long-term effects.

Interactive Data Table: Biotransformation Products of this compound

| Biological System | Major Metabolites Identified | Metabolic Pathway |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Comparative Metabolism Across Diverse Biological Systems

A comparative understanding of the metabolism of this compound across a diverse range of biological systems is essential for extrapolating toxicological data from one species to another and for conducting comprehensive ecological risk assessments. However, at present, there are no published studies that compare the metabolic fate of this compound in different non-target organisms.

Metabolic pathways can vary significantly between different species, and even between different strains or sexes of the same species. These differences can be attributed to variations in the presence and activity of metabolic enzymes, such as cytochrome P450 monooxygenases and various transferases. Such metabolic differences can lead to species-specific toxicity profiles.

The absence of comparative metabolism data for this compound means that it is not possible to determine whether metabolic pathways are conserved across different taxa or if there are unique metabolic routes in certain organisms that could lead to unexpected environmental impacts. Research in this area would be invaluable for predicting the environmental behavior and effects of this compound.

Interactive Data Table: Comparative Metabolism of this compound

| Species | Key Metabolic Reactions | Primary Excretion Route |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Advanced Analytical Methodologies for N 3,5 Dichlorophenyl 2 Methylpropanamide Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with sensitive detection systems, forms the cornerstone of analytical approaches for N-(3,5-dichlorophenyl)-2-methylpropanamide. The choice of technique often depends on the matrix complexity, required sensitivity, and the specific analytical objective.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the confirmation and quantification of this compound. The selectivity of GC-MS/MS is particularly advantageous when analyzing complex samples, as it minimizes matrix interference. ekb.eg The availability of extensive mass spectral libraries aids in the confident identification of the compound and its potential degradation products. ekb.eg For instance, the structural identity of iprodione (B1672158) and its impurities can be confirmed using GC-MS based on their mass spectra. fao.org While conventional electron ionization (EI) mass spectrometry can sometimes lead to extensive fragmentation, making the molecular ion unobservable, alternative ionization techniques can provide this crucial information. kyushu-u.ac.jp